molecular formula C10H9N3O B13583799 2-Amino-1-(2-quinoxalinyl)ethanon

2-Amino-1-(2-quinoxalinyl)ethanon

Cat. No.: B13583799
M. Wt: 187.20 g/mol
InChI Key: SXSBKGPGKGEGSC-UHFFFAOYSA-N
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Description

2-amino-1-(quinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(quinoxalin-2-yl)ethan-1-one typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction leads to the formation of the quinoxaline ring, which is then further functionalized to obtain the desired compound. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of 2-amino-1-(quinoxalin-2-yl)ethan-1-one can be achieved through scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(quinoxalin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to proceed efficiently .

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

2-amino-1-(quinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(quinoxalin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(quinoxalin-2-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in scientific research and industry .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-amino-1-quinoxalin-2-ylethanone

InChI

InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2

InChI Key

SXSBKGPGKGEGSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN

Origin of Product

United States

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